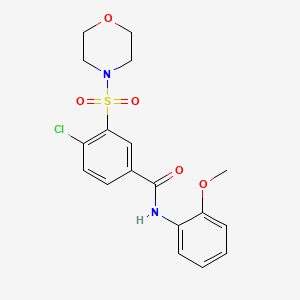
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-2-phenyl-4-pyrimidinamine
Descripción general
Descripción
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-2-phenyl-4-pyrimidinamine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "compound X" in the scientific literature.
Mecanismo De Acción
Compound X inhibits enzyme activity by binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, leading to a disruption in cellular signaling pathways. The exact mechanism of action of compound X varies depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of compound X vary depending on the specific enzyme being targeted. However, in general, compound X has been shown to disrupt cellular signaling pathways and induce cell death in certain cell types. It has also been shown to have anti-inflammatory effects in some contexts.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using compound X in lab experiments is its potent inhibitory effects on enzymes. This makes it a valuable tool for studying cellular signaling pathways and the role of specific enzymes in these pathways. However, one limitation of using compound X is its potential toxicity. Careful dosing and monitoring are necessary to avoid unwanted side effects.
Direcciones Futuras
There are several potential future directions for research on compound X. One area of interest is the development of more selective inhibitors that target specific enzymes. This would allow for more precise manipulation of cellular signaling pathways. Another area of interest is the development of compounds that can be delivered to specific tissues or organs, allowing for targeted inhibition of enzymes in these locations. Finally, there is potential for the development of compounds that can be used in clinical settings, such as in the treatment of cancer or inflammatory diseases.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential applications in scientific research. It has been shown to have potent inhibitory effects on several enzymes, including kinase and phosphatase enzymes. These enzymes play critical roles in cellular signaling pathways, making compound X a valuable tool for studying these pathways.
Propiedades
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-(4-methoxyphenyl)-2-phenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c1-15-13-16(2)27(26-15)21-14-20(23-18-9-11-19(28-3)12-10-18)24-22(25-21)17-7-5-4-6-8-17/h4-14H,1-3H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMWIFZNZHXSLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=C2)NC3=CC=C(C=C3)OC)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-dimethylpyrazol-1-yl)-N-(4-methoxyphenyl)-2-phenylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-3-{[(4-methoxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B3447528.png)
![ethyl 4-{[4-chloro-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate](/img/structure/B3447529.png)

![N-(3-acetylphenyl)-2-chloro-5-[(diethylamino)sulfonyl]benzamide](/img/structure/B3447535.png)

![3-[(3-{[(3-acetylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3447548.png)
![3-{[(4-iodophenyl)amino]sulfonyl}-4-methyl-N-phenylbenzamide](/img/structure/B3447558.png)

![3-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B3447578.png)


![2-[(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N-phenylacetamide](/img/structure/B3447589.png)
![methyl 2-{[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoate](/img/structure/B3447604.png)
![5-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B3447609.png)